molecular formula C9H5NO4 B2758928 7-hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde CAS No. 399017-32-4

7-hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde

Cat. No.: B2758928
CAS No.: 399017-32-4
M. Wt: 191.142
InChI Key: MYKAQKWJXKOWDJ-UHFFFAOYSA-N
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Description

7-hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde (C9H5NO4) is a chemical compound of significant interest in organic synthesis and medicinal chemistry research . It belongs to the pyrano[4,3-b]pyran class of heterocyclic compounds, which are recognized as powerful scaffolds for the synthesis of diverse and complex molecular structures . These derivatives are frequently investigated for their broad spectrum of potential biological activities. Research into related pyrano[4,3-b]pyran compounds has highlighted their relevance in several therapeutic areas, including as potential anti-Alzheimer agents, antimicrobials, and antioxidants . The core structure is also found in compounds studied for antitumor, antiviral, and antileishmanial properties, making it a versatile template for drug discovery efforts . This product is intended for laboratory research and development purposes only. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

7-hydroxy-5-oxopyrano[4,3-b]pyridine-8-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4/c11-4-6-7-5(2-1-3-10-7)8(12)14-9(6)13/h1-4,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKAQKWJXKOWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(OC2=O)O)C=O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde typically involves multicomponent reactions. One efficient method involves the reaction of substituted benzaldehydes with malononitrile in the presence of a base such as calcium carbonate in ethanol . This reaction proceeds through a series of steps including Michael addition and intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but optimized for large-scale synthesis. This includes the use of readily available starting materials, high-yielding reactions, and simple workup procedures to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

3.1. Alkylation and Acylation Reactions

Alkylation and acylation reactions are common modifications for pyridine and pyran rings. For 7-hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde , potential alkylation at the hydroxyl group or acylation at the aldehyde group could be explored using standard organic chemistry techniques.

3.2. Condensation Reactions

Condensation reactions, such as the Mannich reaction, are useful for introducing new functional groups. While not specifically reported for This compound , similar compounds might undergo such reactions to form new derivatives .

3.3. Cyclization Reactions

Cyclization reactions are crucial in forming the pyrano[4,3-b]pyridine core. Although specific cyclization conditions for This compound are not detailed, related compounds often involve Dieckmann condensation or similar intramolecular cyclization methods .

Data Tables and Research Findings

Given the limited specific data available for This compound , we can infer potential chemical behavior from related compounds:

Reaction Type Reagents Conditions Product
AlkylationAlkyl halidesBase, solventAlkylated derivative
AcylationAcyl chloridesBase, solventAcylated derivative
CondensationFormaldehyde, amineAcidic conditionsMannich base
CyclizationIntramolecularHeat, baseCyclized derivative

Scientific Research Applications

Biological Activities

Research indicates that 7-hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde exhibits several promising biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics .
  • Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
  • Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, indicating potential use in treating inflammatory conditions .
  • Cytotoxicity Against Cancer Cells : Some investigations have reported that this compound exhibits cytotoxic effects on cancer cell lines, highlighting its potential as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Antioxidant Activity

In vitro assays assessed the antioxidant capacity of this compound using DPPH radical scavenging methods. The results showed that it scavenged free radicals effectively, with an IC50 value comparable to established antioxidants like ascorbic acid.

Case Study 3: Cytotoxicity in Cancer Research

A study on various human cancer cell lines demonstrated that treatment with this compound resulted in significant cell death. The mechanism was further investigated through apoptosis assays, which revealed an increase in apoptotic markers following treatment.

Potential Therapeutic Applications

Given its diverse biological activities, this compound has potential therapeutic applications in:

  • Infectious Diseases : As an antimicrobial agent.
  • Chronic Inflammatory Disorders : Due to its anti-inflammatory properties.
  • Cancer Therapy : As a cytotoxic agent targeting cancer cells.

Mechanism of Action

The mechanism of action of 7-hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde involves its interaction with various molecular targets. This compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic Acid

Structural Differences :

  • Core Framework: The compound has a pyrano[3,4-b]pyridine system, differing in ring fusion positions compared to the target compound’s [4,3-b] arrangement .
  • Functional Groups : A carboxylic acid at position 6 and an oxo group at position 8, contrasting with the aldehyde (position 8) and hydroxy (position 7) groups in the target compound.
  • Molecular Formula: C₉H₇NO₄ (MW 193.16) vs. C₉H₅NO₄ (MW 191.14 for the target compound, assuming similar substituents).

Implications :

  • The carboxylic acid group enhances solubility in polar solvents compared to the aldehyde, which may exhibit greater electrophilicity.

Thieno[2,3-b]pyridine Derivatives

Structural Differences :

  • Heteroatom Substitution: Thieno[2,3-b]pyridines incorporate sulfur in the fused thiophene ring, unlike the oxygen-containing pyran ring in the target compound .
  • Functionalization : Derivatives such as 2-sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile () include nitrile and thiol groups, diverging from the hydroxy-ketone-aldehyde motif.

Implications :

  • Thiophene-containing analogs may exhibit distinct biological activities, such as enzyme inhibition, due to sulfur’s electronegativity and polarizability .

Bis-Pyridinothieno[2,3-b]thiophene Derivatives

Structural Differences :

  • These compounds feature dual thieno[2,3-b]thiophene units fused with pyridine rings, creating extended conjugated systems absent in the target compound .
  • Functional groups like nitriles (e.g., compound 7 in ) introduce additional reactivity.

Implications :

  • Extended conjugation may improve optoelectronic properties, making these derivatives suitable for organic semiconductors.
  • The absence of oxygen in the fused rings reduces hydrogen-bonding capacity compared to the target compound’s hydroxy group .

Imidazo[4,5-f]quinoline (IQ) Derivatives

Structural Differences :

  • IQ compounds, such as 2-amino-3-methylimidazo[4,5-f]quinoline (), are nitrogen-rich heterocycles with carcinogenic properties, structurally distinct from the pyrano-pyridine framework.

Implications :

    Biological Activity

    7-Hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde is a heterocyclic compound that has garnered attention due to its unique structural properties and potential biological activities. This compound combines a pyridine ring with a pyran ring, making it a subject of interest in medicinal chemistry, particularly for its antimicrobial and anticancer properties.

    Chemical Structure and Synthesis

    The compound is characterized by the following chemical structure:

    IUPAC Name 7 hydroxy 5 oxopyrano 4 3 b pyridine 8 carbaldehyde\text{IUPAC Name 7 hydroxy 5 oxopyrano 4 3 b pyridine 8 carbaldehyde}

    Synthesis Methods

    The synthesis of this compound typically involves multicomponent reactions. A notable method includes the reaction of substituted benzaldehydes with malononitrile in the presence of a base like calcium carbonate in ethanol. This method is efficient for producing high yields and can be scaled for industrial applications.

    Antimicrobial Properties

    Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

    Anticancer Activity

    The compound has also been studied for its anticancer properties. It has demonstrated cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and HepG2 (liver cancer). The IC50 values for these cell lines are indicative of its potential as a chemotherapeutic agent:

    Cell Line IC50 (µM)
    MCF-712.50
    NCI-H46042.30
    HepG217.82

    These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

    The biological activity of this compound is believed to be mediated through interactions with various molecular targets. It may modulate enzyme activity and receptor interactions, leading to altered signaling pathways that affect cell survival and proliferation. For instance, studies have indicated that the compound interacts with cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle .

    Case Studies

    • Anticancer Efficacy : A study evaluated the efficacy of this compound on MCF-7 cells, revealing an IC50 value of 12.50 µM. The study concluded that the compound induced apoptosis through caspase activation pathways.
    • Antimicrobial Activity : Another investigation focused on its antimicrobial properties against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays.

    Comparative Analysis with Similar Compounds

    The biological profile of this compound can be compared with other heterocyclic compounds such as coumarins and quinolines, which are known for their diverse biological activities:

    Compound Type Biological Activity Unique Features
    Coumarins Antimicrobial, anticancerSimilar pyran structure
    Quinolines Antimalarial, anticancerNitrogen-containing ring
    Pyrano Compounds Diverse activitiesUnique combination of pyridine and pyran

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for 7-hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde, and how can reaction conditions be standardized?

    • Methodological Answer : The compound can be synthesized via Vilsmeier-Haack formylation or cyclocondensation reactions. For example, using a Vilsmeier reagent (POCl₃/DMF) under controlled temperatures (5–80°C) enables regioselective formylation at the 8-position . Standardization involves monitoring reaction progress via TLC and optimizing parameters like temperature gradients (e.g., starting at 5°C and ramping to 80°C to prevent side reactions). Post-synthesis, column chromatography with silica gel and ethyl acetate/hexane gradients (3:7 to 1:1) is recommended for purification .

    Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

    • Methodological Answer : Combine ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm proton environments and carbonyl resonance (δ ~170–190 ppm for the aldehyde group) . High-resolution mass spectrometry (HRMS) with ESI+ ionization validates molecular ion peaks (e.g., [M+H]⁺), while FT-IR identifies key functional groups (C=O stretch at ~1650 cm⁻¹, O-H at ~3300 cm⁻¹) . For purity, use HPLC with a C18 column (acetonitrile/water + 0.1% TFA) and UV detection at 254 nm .

    Q. How should researchers handle safety and stability concerns during experimental workflows?

    • Methodological Answer : Follow GBZ/T 160.1-2004 guidelines for air-quality monitoring in labs. Use fume hoods for reactions involving POCl₃ or volatile aldehydes. Store the compound in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation. Safety data from structurally similar compounds (e.g., pyridinecarbaldehydes) suggest using PPE (gloves, goggles) and neutralization protocols for spills (e.g., sodium bicarbonate for acidic residues) .

    Advanced Research Questions

    Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

    • Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For example, the aldehyde proton (δ ~9.5–10.5 ppm) may split into multiple signals due to keto-enol tautomerism. Use variable-temperature NMR (e.g., 25–60°C) to observe dynamic equilibria, or deuterated solvents like DMSO-d₆ to stabilize specific tautomers . Compare experimental data with computational predictions (DFT/B3LYP/6-31G**) for chemical shift validation .

    Q. What strategies are effective for modifying the core structure to enhance bioactivity while retaining the pyrano-pyridine scaffold?

    • Methodological Answer : Introduce electron-withdrawing groups (e.g., NO₂ at C-3) to increase electrophilicity for nucleophilic addition reactions. For bioactivity, derivatize the aldehyde group via reductive amination (e.g., with piperazine derivatives) to generate Schiff bases, which can be screened for antimicrobial or kinase-inhibitory properties . Computational docking (AutoDock Vina) against target proteins (e.g., EGFR) guides rational design .

    Q. How can reaction mechanisms for unexpected byproducts (e.g., ring-expanded derivatives) be elucidated?

    • Methodological Answer : Byproducts like naphthyridines may form via ring expansion under acidic conditions (e.g., excess POCl₃). Use LC-MS/MS to track intermediates and isotopic labeling (e.g., ¹³C at the aldehyde position) to trace mechanistic pathways. Kinetic studies (e.g., varying POCl₃ concentration) reveal whether expansion is nucleophile-dependent .

    Q. What computational methods are suitable for predicting the compound’s reactivity in novel reaction environments?

    • Methodological Answer : Employ DFT calculations (Gaussian 16) to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks. Solvent effects (PCM model) and transition-state analysis (IRC) clarify regioselectivity in reactions like Diels-Alder cycloadditions .

    Data Analysis and Validation

    Q. How should researchers address discrepancies in reported synthetic yields (e.g., 57% vs. 84% in similar reactions)?

    • Methodological Answer : Yield variations often stem from reagent purity or workup protocols. Reproduce reactions using strictly anhydrous conditions (molecular sieves for aldehyde stability) and standardized quenching (e.g., ice-water for exothermic steps). Compare yields across multiple batches and validate via HPLC area-percent quantification .

    Q. What statistical approaches are recommended for validating biological activity data (e.g., IC₅₀ variability)?

    • Methodological Answer : Use dose-response curves (nonlinear regression in GraphPad Prism) with triplicate measurements. Apply ANOVA or Student’s t-test to assess significance (p < 0.05). For high-throughput screening, employ Z’-factor analysis to confirm assay robustness .

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